Gorlic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADKGDBMULSEAC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-31-8 | |
| Record name | GORLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Occurrence and Natural Distribution of Gorlic Acid
Botanical Sources and Extraction Methodologies
Identification in Hydnocarpus laurifolia Seeds
Gorlic acid is a known constituent of the seeds of Hydnocarpus laurifolia (synonymous with Hydnocarpus wightiana), a tree native to the tropical forests of Southeast Asia, including India and Myanmar. nakraayurveda.combepls.com The seeds of this tree are a significant source of chaulmoogra oil, which has been used for centuries in traditional medicine. wikipedia.orgontosight.ai this compound, along with its homologs hydnocarpic acid and chaulmoogric acid, are the defining chemical components of this oil. nakraayurveda.combepls.com The presence of these unique fatty acids was first investigated in the early 20th century, laying the groundwork for understanding their structure and distribution. gerli.com
The extraction of this compound is intrinsically linked to the extraction of chaulmoogra oil from Hydnocarpus seeds. Traditional and modern methods are employed for this purpose. Cold pressing the seeds is one method to obtain the oil, which helps in preserving the natural composition of the fatty acids. natureinbottle.com Solvent extraction, using agents like hexane, is another common and efficient method. researchgate.netgoogle.com This process involves the lixiviation (leaching) of the oil from the powdered seeds, followed by the evaporation of the solvent to yield the crude oil. google.com Further purification and separation of the fatty acids, including this compound, can be achieved through techniques like fractional distillation and gas-liquid chromatography. onlineijp.comdss.go.th
Compositional Analysis of Chaulmoogra Oil and Related Fatty Acids
Chaulmoogra oil is a complex mixture of glycerides. onlineijp.com Its most notable feature is the high concentration of cyclopentenyl fatty acids, which can constitute up to 80% of the total fatty acid content. researchgate.net this compound (C18:2cy) is a significant component, though its percentage can vary depending on the specific Hydnocarpus species and geographical source. gerli.comgbif.org
The primary fatty acids found in chaulmoogra oil are:
Hydnocarpic acid: A C16 cyclopentenyl fatty acid. wikipedia.org
Chaulmoogric acid: A C18 cyclopentenyl fatty acid and a homolog of hydnocarpic acid. wikipedia.orgonlineijp.com
This compound: An unsaturated derivative of chaulmoogric acid, containing an additional double bond in its side chain. gerli.comilsl.br
In addition to these major cyclopentenyl fatty acids, chaulmoogra oil also contains smaller quantities of more common saturated and unsaturated fatty acids. wikipedia.orgonlineijp.com
Table 1: Fatty Acid Composition of Chaulmoogra Oil from Various Hydnocarpus Species This table presents a comparative view of the fatty acid profiles in the oil extracted from different Hydnocarpus species. The percentages can vary based on environmental factors and analytical methods.
| Fatty Acid | H. wightiana (%) natureinbottle.com | H. kurzii (%) gbif.org | H. laurifolia (%) ayurvedicoils.com |
| This compound | 20.00 – 35.00 | 25.1 | 12 |
| Chaulmoogric Acid | 20.00 – 40.00 | 19.6 | 27 |
| Hydnocarpic Acid | 15.00 – 30.00 | 23.0 | 49 |
| Oleic Acid | 3.00 – 8.00 | 5.4 | 6.5 |
| Palmitic Acid | 4.00 – 12.00 | 8.4 | 2 |
| Linoleic Acid | 1.00 – 3.00 | - | - |
| Myristic Acid | Max 1.0 | 0.6 | - |
| Stearic Acid | - | 1.6 | - |
Ecological and Chemo-taxonomic Significance in Source Organisms
The unique fatty acid profile of plants in the Achariaceae family, particularly the presence of this compound and other cyclopentenyl fatty acids, holds significant chemo-taxonomic value. gerli.com The distribution of these compounds is not widespread in the plant kingdom, making them useful chemical markers for classifying and identifying species within this family. researchgate.net The biosynthesis of these fatty acids follows a distinct pathway, further differentiating these plants from others. researchgate.net Fatty acid profiling is increasingly used as a tool in plant chemotaxonomy to establish phylogenetic relationships. gerli.commdpi.com
From an ecological perspective, secondary metabolites in plants, including unusual fatty acids, often play a defensive role. rug.nlnih.govmdpi.com These compounds can act as a chemical barrier against pathogens, herbivores, and competing plants. rug.nlnih.gov While the specific ecological function of this compound has not been extensively detailed, the antimicrobial properties attributed to chaulmoogra oil suggest a protective function for the plant. nih.gov These fatty acids may deter seed predators or inhibit the growth of soil-borne pathogens, thereby enhancing the survival and germination prospects of the seeds. rug.nl The production of such specialized compounds is an evolutionary strategy that helps plants thrive in their specific ecological niches. nih.gov
Comparative Analysis of Carbocyclic Fatty Acid Prevalence
Carbocyclic fatty acids, which include both cyclopentenyl and cyclopropane (B1198618)/cyclopropene ring structures, are relatively rare in nature compared to the common straight-chain saturated and unsaturated fatty acids like oleic and linoleic acid. nih.govfrontiersin.org
Cyclopentenyl Fatty Acids: This class, which includes gorlic, hydnocarpic, and chaulmoogric acids, is characteristic of the seed oils of the Achariaceae (formerly Flacourtiaceae) and a few other plant families. gerli.comresearchgate.netaocs.org Their occurrence is largely confined to the seeds of these tropical plants. nih.gov
Cyclopropane and Cyclopropene Fatty Acids: These fatty acids, containing a three-membered carbon ring, are found in the seed oils of plants belonging to the order Malvales (including families like Malvaceae and Sterculiaceae). nih.govnih.gov Sterculic acid and malvalic acid are well-known examples. mdpi.com These are also found in some bacteria. nih.gov
The biosynthesis and structural characteristics of these two groups of carbocyclic fatty acids are distinct. While both are considered "unusual" fatty acids, their distribution across different plant orders suggests separate evolutionary origins and biochemical pathways. researchgate.netnih.gov The prevalence of C18 fatty acids like oleic and linoleic acid is nearly universal in higher plants, where they are fundamental components of cell membranes and storage lipids. frontiersin.org In contrast, the presence of carbocyclic fatty acids is a specialized trait limited to a smaller, distinct group of plant species. nih.gov
Biosynthesis and Metabolic Pathways of Gorlic Acid
Proposed Biosynthetic Routes for Cyclopentenyl Fatty Acids
The biosynthesis of cyclopentenyl fatty acids, including gorlic acid, follows a distinct pathway that sets them apart from straight-chain fatty acids. researchgate.netnih.gov This pathway has been primarily elucidated through studies on plants from the Flacourtiaceae family, such as Hydnocarpus species. nih.gov
Identification of Precursors and Enzymatic Transformations
The biosynthesis of this compound and other cyclopentenyl fatty acids originates from a non-proteinogenic amino acid, cyclopentenylglycine. nih.govcapes.gov.br This compound serves as the initial precursor for the characteristic cyclopentene (B43876) ring. The proposed biosynthetic sequence involves several key steps:
Formation of the Starter Molecule : The pathway begins with the conversion of cyclopentenylglycine into aleprolic acid (cyclopent-2-ene-1-carboxylic acid). researchgate.netnih.gov This transformation is thought to occur via transamination and subsequent oxidative decarboxylation. nih.gov Aleprolic acid acts as the "starter molecule" for the synthesis. capes.gov.br
Chain Elongation : Once formed, the activated form of aleprolic acid (e.g., as a coenzyme A ester) undergoes chain elongation. researchgate.netagriculturejournals.cz This process involves the sequential addition of two-carbon units, typically derived from malonyl-CoA, in a manner analogous to the synthesis of conventional fatty acids. nih.govagriculturejournals.cz The enzymes responsible for this elongation are part of the fatty acid synthase (FAS) complex. aocs.orgresearchgate.net
Desaturation : For unsaturated cyclopentenyl fatty acids like this compound, which contains a double bond in its acyl chain (at the Δ6 position), a desaturation step is required. This step is catalyzed by a specific desaturase enzyme acting on a saturated cyclopentenyl fatty acid precursor, such as hydnocarpic acid.
The key precursors and enzymatic steps are summarized in the table below.
| Step | Precursor(s) | Key Intermediate/Product | Proposed Enzymatic Transformation |
| 1 | Cyclopentenylglycine | Aleprolic Acid | Transamination, Oxidative Decarboxylation |
| 2 | Aleprolic Acid, Malonyl-CoA | Hydnocarpic Acid, Chaulmoogric Acid | Fatty Acid Synthase (FAS) System |
| 3 | Saturated Cyclopentenyl Fatty Acid | This compound | Δ6-Desaturase |
Radiotracer and Isotopic Labeling Studies in Pathway Elucidation
The proposed biosynthetic pathway has been substantiated by radiotracer and isotopic labeling experiments. nih.govwikipedia.org These techniques allow researchers to track the metabolic fate of labeled precursors within an organism, providing direct evidence for the proposed transformations. wikipedia.orgnih.gov
Seminal studies were conducted on the maturing seeds of Hydnocarpus anthelminthica. nih.gov When these seeds were supplied with cyclopentenyl[2-¹⁴C]glycine, the label was efficiently incorporated into the final cyclopentenyl fatty acid products, confirming the role of this amino acid as the primary precursor. nih.gov
Further experiments demonstrated the roles of other intermediates:
[1-¹⁴C]aleprolic acid : When administered to the seeds, this labeled compound also resulted in the synthesis of radioactive cyclopentenyl fatty acids, supporting its position as a key intermediate. nih.gov
[1-¹⁴C]acetate : The incorporation of labeled acetate (B1210297) confirmed that the chain-lengthening systems were active and responsible for extending the acyl chain of the starter molecule. nih.gov
A dilution experiment in the embryonic tissue of H. anthelminthica provided conclusive evidence for the sequence: Cyclopentenylglycine → Aleprolic Acid → Cyclopentenyl Fatty Acids . nih.gov
| Labeled Precursor Administered | Plant System | Key Finding | Citation |
| Cyclopentenyl[2-¹⁴C]glycine | Hydnocarpus anthelminthica seeds | Confirmed as the primary precursor for the cyclopentene ring. | nih.gov |
| [1-¹⁴C]aleprolic acid | Hydnocarpus anthelminthica seeds | Verified its role as the starter molecule for chain elongation. | nih.gov |
| [1-¹⁴C]acetate | Hydnocarpus anthelminthica seeds | Demonstrated its use as the source of C2 units for chain lengthening. | nih.gov |
Catabolism and Biotransformation of this compound In Vivo
When ingested by an organism not adapted to their metabolism, cyclopentenyl fatty acids like this compound are treated as xenobiotics—foreign compounds that must be processed and eliminated. wikipedia.org
Metabolic Fates and Excretion Pathways
Studies involving the administration of fatty acid-rich extracts from Hydnocarpus species to rats have shown that these compounds are metabolized and excreted. researchgate.net The primary goal of metabolism is to increase the water solubility of the lipophilic fatty acid, facilitating its removal from the body. lifeextension.com One study on Sprague-Dawley rats found that the components of the oil were metabolized and excreted from the body within 72 hours of exposure. researchgate.net
The likely metabolic fate involves shortening of the fatty acid chain through oxidation and conjugation of the molecule to make it more polar. plos.orgresearchgate.net Excretion of these modified, water-soluble metabolites primarily occurs via the kidneys into urine, with a potential secondary route through the bile into the feces. slideshare.netnih.gov
Involvement of Xenobiotic Metabolizing Enzyme Systems
The biotransformation of this compound is handled by the body's general xenobiotic-metabolizing enzyme systems, which are broadly categorized into three phases. wikipedia.orgjst.go.jp
Phase I: Modification : The initial step involves introducing or exposing polar functional groups on the this compound molecule. This is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are highly expressed in the liver. wikipedia.orgjst.go.jp These enzymes can catalyze reactions such as hydroxylation on the acyl chain or the cyclopentene ring.
Phase II: Conjugation : Following Phase I modification, the activated this compound metabolite is conjugated with highly polar, endogenous molecules. wikipedia.org This significantly increases its water solubility. Key Phase II reactions include:
Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction attaches glucuronic acid to the molecule. lifeextension.comupol.cz
Sulfation : Sulfotransferases (SULTs) attach a sulfate (B86663) group.
Glutathione Conjugation : Glutathione S-transferases (GSTs) link the molecule to glutathione. upol.cz
Phase III: Transport : The final phase involves the transport of the water-soluble conjugates out of the cells and into the bloodstream for transport to the kidneys or liver for excretion. wikipedia.org This process is mediated by efflux transporters like the multidrug resistance-associated proteins (MRPs). wikipedia.org
| Phase | Primary Function | Key Enzyme Families |
| Phase I | Introduce/expose polar groups | Cytochrome P450 (CYP) Oxidases |
| Phase II | Conjugate with polar molecules | UDP-glucuronosyltransferases (UGTs), Glutathione S-transferases (GSTs) |
| Phase III | Transport conjugates out of cells | Efflux Transporters (e.g., MRPs) |
Comparative Metabolomics of Structurally Related Fatty Acid Classes
Comparative metabolomics is a powerful tool used to analyze and compare the complete set of small-molecule metabolites in different biological samples. nih.govmdpi.com This approach can reveal differences in the metabolic pathways utilized for various classes of fatty acids. By comparing the metabolic profile of organisms exposed to cyclopentenyl fatty acids versus those exposed to other types, such as saturated, monounsaturated, or cyclopropane (B1198618) fatty acids, unique metabolic fingerprints can be identified.
A hypothetical comparative metabolomics study might reveal the following distinctions:
Saturated Fatty Acids (e.g., Palmitic Acid) : Primarily undergo β-oxidation, producing acetyl-CoA for energy. The metabolome would show high turnover of Krebs cycle intermediates.
Monounsaturated Fatty Acids (e.g., Oleic Acid) : Also undergo β-oxidation, but require additional isomerase enzymes to handle the double bond. The metabolic profile would be largely similar to saturated fats but might show accumulation of specific intermediates if the isomerase activity is rate-limiting.
Cyclopropane Fatty Acids : These bacterial-derived fatty acids are also xenobiotics in mammals. Their metabolism results in the formation of unique dicarboxylic acids and other byproducts resulting from the opening of the cyclopropane ring. nih.gov
Cyclopentenyl Fatty Acids (e.g., this compound) : The metabolism would be expected to generate unique catabolites containing a modified or opened cyclopentene ring, which would be absent in the metabolomes associated with other fatty acid classes. The presence of these specific metabolites, likely conjugated with glucuronic acid or other polar moieties, would serve as distinct biomarkers for the intake and biotransformation of this compound. mdpi.com
Enzymatic Synthesis Approaches for this compound and Analogues
The pursuit of green and sustainable chemical manufacturing has propelled the exploration of enzymatic synthesis for complex molecules like this compound. Biocatalysis offers significant advantages over traditional chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. nih.govwur.nl While direct, single-enzyme synthesis of this compound is a specialized area of research, the principles of biocatalysis are widely applied to the synthesis of its analogues and related fatty acids. wur.nlresearchgate.net Enzymes, particularly lipases and those involved in oxylipin pathways, are central to these strategies. researchgate.netmdpi.com
Biocatalytic Strategies Utilizing Lipases and Other Enzymes
The enzymatic toolkit for modifying fatty acids is diverse, with lipases (EC 3.1.1.3) being the most prominent biocatalysts. wur.nl In nature, lipases catalyze the hydrolysis of triglycerides. researchgate.net However, by manipulating reaction conditions, such as performing reactions in non-aqueous media, the equilibrium can be shifted to favor synthesis, specifically the formation of ester bonds. wur.nl This adaptability allows lipases to be used in various reactions, including esterification, transesterification, and interesterification, making them ideal for producing structured lipids and fatty acid analogues. researchgate.netmdpi.com Lipases from microbial sources such as Candida, Rhizopus, and Aspergillus have proven effective for synthesizing fatty acid esters with high yields. nih.gov Immobilization of these enzymes on supports is a common strategy to enhance their stability and reusability, which is crucial for industrial-scale applications. semanticscholar.org
Beyond lipases, other enzyme classes are vital in the natural biosynthesis pathways that produce precursors and related structures to cyclopentenyl fatty acids. The lipoxygenase (LOX) pathway is of particular interest. mdpi.com This pathway transforms polyunsaturated fatty acids like linoleic and linolenic acid into hydroperoxides. mdpi.com These hydroperoxides are key intermediates that can be further converted by other enzymes.
In garlic, a divinyl ether synthase (DES), which is a member of the CYP74C subfamily of cytochrome P-450 enzymes, has been identified. nih.gov This enzyme metabolizes 13-hydroperoxy linoleic acid and 9-hydroperoxy linoleic acid into divinyl ether fatty acids, such as etheroleic acid and colnelenic acid, respectively. nih.gov The product profile of this garlic-derived DES is dependent on the availability of the specific hydroperoxide substrate. nih.gov Such enzymes, involved in the complex phytooxylipin pathways, represent potential biocatalysts for creating specific fatty acid analogues through controlled biotransformation processes. mdpi.com
Optimization of Reaction Conditions for Preparative Scale Synthesis
Scaling up enzymatic synthesis from an analytical to a preparative or industrial scale requires meticulous optimization of various reaction parameters to maximize yield, purity, and cost-effectiveness. The process involves a systematic variation of conditions to find the optimal balance for enzyme activity and stability. google.comresearchgate.net Key parameters that are typically optimized include enzyme concentration, substrate and co-substrate concentrations, pH, temperature, and reaction time. asm.org
For instance, in the enzymatic synthesis of fructooligosaccharides, researchers optimized conditions by testing different enzyme concentrations (1.6 to 16.0 U ml⁻¹), pH levels (3.7 to 5.2), and temperatures (45°C and 55°C) over a 48-hour period. asm.org The highest yield was achieved at a specific combination of these factors: 1.6 U ml⁻¹ of inulosucrase, pH 5.2, and 55°C after 24 hours. asm.org
Similarly, in the preparative enzymatic synthesis of mycophenolic acid's acylglucuronide, optimization was critical. researchgate.net By screening liver homogenates from nine different vertebrate species, horse liver homogenate was identified as the ideal catalyst for producing the desired acylglucuronide and O-glucuronide in an approximate 1:1 ratio. researchgate.net Further optimization of the co-substrate concentration and reaction temperature successfully increased the conversion to the target acylglucuronide from 34% to 55% and shifted the product ratio in its favor from 1.5:1 to 3.9:1. researchgate.net
These examples underscore the universal principles of biocatalyst optimization. For a hypothetical preparative scale synthesis of this compound or its analogues, a similar multi-parameter optimization would be essential. This would involve selecting a suitable enzyme (e.g., a specific lipase (B570770) or enzyme from the LOX pathway) and systematically adjusting reaction conditions to achieve high conversion rates and product yields. google.com
The following table provides an illustrative example of parameters that are typically optimized in preparative enzymatic synthesis, based on findings from studies on other complex biomolecules.
| Parameter | Range/Condition Studied | Optimal Value/Observation | Reference |
| Enzyme Source | 9 vertebrate liver homogenates | Horse liver homogenate yielded the desired product ratio. | researchgate.net |
| Enzyme Concentration | 1.6, 8.0, 16.0 U ml⁻¹ | 1.6 U ml⁻¹ provided the maximum product formation. | asm.org |
| pH | 3.7, 4.5, 5.2 | pH 5.2 was optimal for the synthesis reaction. | asm.org |
| Temperature | 45°C, 55°C | 55°C resulted in higher product yield. | asm.org |
| Substrate Ratio | Varied sucrose (B13894) to maltose (B56501) ratios | The ratio of substrates significantly influenced the type and yield of the oligosaccharides produced. | asm.org |
| Reaction Time | 0 to 48 hours | Maximum yield was achieved after 24 hours. | asm.org |
| Co-substrate Conc. | Varied UDP-glucuronic acid conc. | Optimizing concentration increased conversion from 34% to 55%. | researchgate.net |
Advanced Analytical Methodologies for Gorlic Acid Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in isolating gorlic acid from complex mixtures, such as seed oils, and quantifying its concentration. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. vulcanchem.comrockefeller.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds or those that can be made volatile through derivatization. emerypharma.com For fatty acids like this compound, a common derivatization process is transesterification to form fatty acid methyl esters (FAMEs), which are more volatile. GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry (MS), which provides information on the molecular weight and structure of the eluted compounds. vulcanchem.comemerypharma.com
In the context of fatty acid profiling, a sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. itmedicalteam.pl The separation is based on the boiling points and polarities of the FAMEs. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries, such as the National Institute of Standards and Technology (NIST) database. itmedicalteam.pl This method is highly sensitive and can be used for the multi-residue analysis of various compounds in complex samples. researchgate.net
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 230-300°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Temperature Program | Gradient, e.g., initial temperature held then ramped up to a final temperature |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
| Note: These are general parameters and may be optimized for specific analyses. |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. vulcanchem.commdpi.com Its high resolution and sensitivity make it a "gold standard" for analyzing many natural products. unesp.br
Method development in HPLC involves selecting the appropriate stationary phase (column), mobile phase, and detector. For fatty acids, reversed-phase (RP) HPLC is commonly used, often with a C18 column. ijpcbs.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution (using formic or acetic acid) to ensure the carboxylic acid remains in its protonated form. mdpi.com
Validation of an HPLC method is crucial to ensure its reliability and includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ijpcbs.comresearchgate.net A validated method ensures that the results are accurate and reproducible.
Table 2: Example of HPLC Method Parameters for Acid Analysis
| Parameter | Details |
| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% acetic acid in water |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 20 µL |
| Detector | UV Detector (wavelength set according to analyte's absorbance) |
| Column Temperature | 25°C |
| Source: Adapted from a method for gallic and protocatechuic acid analysis. ijpcbs.com |
Thin-Layer Chromatography (TLC) for Isolation and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the preliminary analysis and isolation of compounds from a mixture. rockefeller.edunih.gov It operates on the principle of separating components based on their affinity for the stationary phase (a thin layer of adsorbent like silica gel on a plate) and the mobile phase (a solvent system that moves up the plate by capillary action). nih.gov
For the separation of lipids, a nonpolar solvent system is often used. rockefeller.edu After the separation, the compounds are visualized, for instance, by using iodine vapor, which binds to the double bonds in fatty acids. rockefeller.edu While traditionally a qualitative technique, modern HPTLC (High-Performance Thin-Layer Chromatography) coupled with densitometry allows for quantitative analysis. oup.com TLC can also be used for preparative purposes to isolate small amounts of a compound for further analysis.
Spectroscopic and Spectrometric Elucidation Techniques
Once isolated, spectroscopic and spectrometric techniques are employed to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. slideshare.net
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For this compound, specific signals can be identified: the olefinic protons of the cyclopentenyl ring are observed around 5.68 ppm, and the methine proton at the junction of the ring and the fatty acid chain appears at approximately 2.60 ppm. aocs.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is highly valuable for confirming the number and types of carbon atoms. slideshare.net The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques, allows for the complete and unambiguous assignment of the structure of fatty acids. nih.gov
Table 3: Characteristic ¹H NMR Chemical Shifts for this compound Moieties
| Protons | Chemical Shift (ppm) |
| Olefinic protons (cyclopentenyl ring) | ~5.68 |
| Methine proton (cyclopentenyl-chain junction) | ~2.60 |
| Source: Data for fatty acids with terminal cyclopentene (B43876) rings. aocs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It provides crucial information about the molecular weight of a compound and, through analysis of its fragmentation patterns, details about its structure. wikipedia.orgyoutube.com
When a molecule like this compound is analyzed by MS, it first forms a molecular ion. This ion is often unstable and breaks down into smaller, characteristic fragment ions. wikipedia.org The fragmentation of carboxylic acids in MS often involves the loss of specific neutral molecules. For instance, the loss of a water molecule (H₂O) is a common fragmentation pathway for some carboxylic acids. cam.ac.uk Another significant fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, which can lead to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org
The analysis of these fragmentation patterns allows chemists to piece together the structure of the parent molecule. For complex molecules, tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. cam.ac.uk
Spectrophotometric Assays for Indirect Property Assessment
Direct spectrophotometric quantification of non-chromophoric fatty acids like this compound is often challenging. Consequently, indirect spectrophotometric assays are employed to assess its properties or concentration by reacting it with other compounds to produce a chromogen that can be measured. These methods are valued for their sensitivity and adaptability.
One common indirect approach involves the saponification of lipids to yield fatty acids, which are then reacted with copper salts. nih.govresearchgate.net For instance, a sensitive method has been developed where fatty acids react with triethanolamine-copper (TEA-Cu) salts. The resulting ternary TEA-Cu-fatty acid complex can be detected by a UV-visible spectrometer, typically around 260 nm, without needing a separate color developer. nih.govresearchgate.net This technique allows for the quantification of fatty acids in the nanomolar range from small sample volumes. nih.gov Another variation involves the extraction of copper-fatty acid complexes into a solvent like chloroform, followed by the addition of a color-developing reagent such as diethyldithiocarbamate, which forms a yellow-colored product detectable at approximately 440 nm. researchgate.net
Enzyme-based indirect assays are also utilized. For example, the activity of long-chain acyl-CoA synthetase (ACSL), an enzyme that activates fatty acids, can be monitored spectrophotometrically. unc.edu This assay measures the change in NADH concentration at 334 nm, which is stoichiometrically related to the activation of the fatty acid substrate by the ACSL isoform. unc.edu By using this compound as the substrate, its preference and rate of activation by different ACSL isoforms could be indirectly assessed.
Furthermore, methods developed for other compounds with reactive functional groups, such as the thiosulfinates in garlic, provide a framework for potential this compound assays. These methods often rely on the reaction of the target analyte with a chromogenic thiol, leading to a measurable change in absorbance. uj.edu.plpan.olsztyn.plpan.olsztyn.plresearchgate.net The reaction kinetics, which are typically second-order, can be used to determine the concentration of the analyte by measuring the initial reaction rates. pan.olsztyn.pl While not directly applied to this compound, the principle of using a specific reaction to generate a spectrophotometrically active product is a cornerstone of indirect property assessment.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for predicting the physicochemical properties and biological interactions of molecules like this compound, offering cost-effective and rapid screening before laboratory synthesis. researchgate.netresearcher.life These approaches encompass a range of techniques from quantitative structure-property relationship (QSPR) modeling to quantum chemical calculations and molecular simulations.
Quantitative Structure-Property Relationship (QSPR) Modeling and Validation
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that correlates the structural features of molecules with their physical, chemical, or biological properties. conicet.gov.ar These models are built by calculating molecular descriptors that encode structural information and using statistical methods, like multiple linear regression (MLR) or partial least squares regression (PLSR), to create a mathematical equation predicting a specific property. conicet.gov.arisarpublisher.com
For fatty acids, QSPR has been successfully used to predict a variety of properties, including melting and boiling points, antimicrobial activity, and tribological (lubricant) performance. researchgate.netisarpublisher.comnih.gov The development of a robust QSPR model depends on a high-quality dataset, appropriate molecular descriptors, and reliable statistical algorithms. isarpublisher.com Validation is a critical step, often performed using methods like leave-one-out (LOO) cross-validation or by using an external test set of compounds to ensure the model's predictive power for new molecules. researchgate.netresearcher.lifeisarpublisher.com
In a study evaluating the tribological properties of chaulmoogra oil, which contains this compound, QSPR techniques were employed. semanticscholar.orgresearchgate.net The analysis of the fatty acid components is considered sufficient to assess properties like net electrostatic charge and orbital energies, which in turn influence performance characteristics such as antiwear properties. semanticscholar.orgresearchgate.netyoutube.com The antiwear characteristics of fatty acids are linked to physical adsorption, chemical adsorption, and surface chemical reactions, phenomena that can be correlated with calculated molecular descriptors. semanticscholar.org
Table 1: Example of QSPR Model Validation for Fatty Acid Properties
| Property Predicted | Modeling Method | Training Set R² | Cross-Validation Q² | External Test Set R² | Reference |
|---|---|---|---|---|---|
| Melting Point | MLR | 0.948 | 0.925 | - | isarpublisher.com |
| Boiling Point | MLR | 0.938 | 0.925 | - | isarpublisher.com |
| Antimicrobial Activity | QSAR | 0.942 | 0.910 | - | nih.gov |
R² (coefficient of determination) and Q² (cross-validated R²) values closer to 1.0 indicate a more accurate and robust model. MLR: Multiple Linear Regression; GBT: Gradient Boosted Trees.
Molecular Orbital Theory and Electrostatic Potential Mapping for Reactivity Prediction
Molecular orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and reactivity of molecules. solubilityofthings.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comcureffi.org The difference between these energies, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org
For this compound, quantum chemical calculations have been performed to determine these properties. semanticscholar.org In a comparative analysis with other fatty acids, the orbital energy gap for the constituent fatty acids of chaulmoogra oil (hydnocarpic, chaulmoogric, and gorlic acids) was found to be 7.37 eV. semanticscholar.orgresearchgate.net This value is lower than that of lauric acid (7.78 eV), the main component of coconut oil, suggesting a higher potential for chemical adsorption and reactivity for the cyclic fatty acids. semanticscholar.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is another powerful tool that visualizes the charge distribution across a molecule. researchgate.net The MEP map helps identify electron-rich (red) and electron-poor (blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov The MEP map for this compound reveals a negative potential (red/yellow) concentrated around the carboxylic acid group, as expected, indicating this region is a primary site for interaction with positively charged species or surfaces. semanticscholar.orgresearchgate.net The rest of the molecule, including the cyclopentenyl ring and the hydrocarbon chain, shows a more neutral potential. semanticscholar.orgresearchgate.net
Table 2: Calculated Quantum Chemical Properties for Fatty Acids
| Fatty Acid / Oil | Property | Value (eV) | Implication | Reference |
|---|---|---|---|---|
| Chaulmoogra Oil Constituent FAs* | HOMO-LUMO Gap | 7.37 | Higher reactivity | semanticscholar.orgresearchgate.net |
| Chaulmoogra Oil (Typical Molecule) | HOMO-LUMO Gap | 6.8 | Higher reactivity | semanticscholar.orgresearchgate.net |
*Includes hydnocarpic acid, chaulmoogric acid, and this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijper.orgijpsjournal.com The primary goal is to predict the binding mode and affinity, often expressed as a binding energy score (kcal/mol), where a more negative value suggests a stronger interaction. researchgate.netbiotech-asia.org
In a study investigating potential bioactive molecules, this compound was identified in an extract of Lepidium sativum seeds and selected for molecular docking studies. ijper.org It was docked against human Caspase-6, a proteolytic enzyme involved in apoptosis. The study aimed to predict the binding interaction between this compound and this protein target. ijper.org Such in silico analyses are crucial in the early stages of drug discovery for screening large libraries of compounds against biological targets. ijpsjournal.comnih.gov
Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the predicted ligand-receptor complex over time. nih.govpreprints.org MD simulations model the movement of atoms and molecules, allowing researchers to observe the flexibility of the ligand in the binding site, study the conformational changes in the protein upon binding, and analyze the persistence of key interactions like hydrogen bonds. ijpsjournal.compreprints.orgresearchgate.net While specific MD simulations for a this compound-protein complex are not detailed in the available literature, this methodology represents the next logical step after a promising docking result to validate the stability of the predicted interaction. nih.govnih.gov
Table 3: Molecular Docking Results for Selected Compounds Against Caspase-6 (2WDP)
| Compound | Type | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| This compound | Fatty Acid | Not Determined* | ijper.org |
*The specific binding energy for this compound was not reported in the final analysis of this particular study, but it was selected as a candidate for the docking investigation.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Hydnocarpic acid |
| Chaulmoogric acid |
| Lauric acid |
| Diethyldithiocarbamate |
| NADH |
| Caspase-6 |
Biological Significance and Mechanistic Research on Gorlic Acid
Evaluation of Bioactivities in Complex Lipid Fractions Containing Gorlic Acid
Research into the bioactivities of this compound has often been conducted using fatty acid-rich fractions derived from natural sources, such as the seeds of Hydnocarpus laurifolia. These fractions contain a mixture of fatty acids, including this compound, chaulmoogric acid, and hydnocarpic acid.
A notable study investigated the insecticidal properties of a fatty acid-rich fraction obtained from the petroleum ether extract of Hydnocarpus laurifolia seeds, which contains this compound. This research demonstrated significant insecticidal action against the rice bug, Leptocorisa acuta. researchgate.netresearchgate.netresearchgate.nettandfonline.com The study established a lethal concentration (LC50) value, which represents the concentration of the substance required to kill 50% of the test insect population.
| Test Substance | Model Organism | Observed Efficacy (LC50) |
| Fatty acid-rich fraction of Hydnocarpus laurifolia (containing this compound) | Rice bug (Leptocorisa acuta) | 8 mg/mL researchgate.netresearchgate.nettandfonline.com |
The analysis of the fatty acid composition of this fraction confirmed the presence of this compound alongside other fatty acids such as chaulmoogric acid, hydnocarpic acid, lignoceric acid, palmitic acid, oleic acid, and stearic acid. researchgate.netresearchgate.nettandfonline.com
The same fatty acid-rich fraction from Hydnocarpus laurifolia seeds was also evaluated for its genotoxic potential. researchgate.netresearchgate.nettandfonline.com The assessment was conducted in bone marrow erythrocytes of Swiss mice. The results of this in vivo analysis indicated that the fraction did not exhibit genotoxic effects when compared to a known mutagen, methyl methane sulfonate. researchgate.nettandfonline.com
| Test Substance | Test System | Endpoint | Result |
| Fatty acid-rich fraction of Hydnocarpus laurifolia (containing this compound) | Swiss mice bone marrow erythrocytes | Genotoxicity | No genotoxic effect observed researchgate.nettandfonline.com |
Theoretical and Experimental Investigations of Molecular Interactions
Currently, there is a lack of specific scientific literature detailing the theoretical or experimental investigations into the direct molecular interactions of purified this compound with macromolecular targets such as proteins and cellular membranes.
Specific studies on the mechanisms by which this compound may modulate cellular pathways are not available in the current body of scientific research.
Influence on Metabolic Homeostasis and Enzyme Function
There is a paucity of research specifically investigating the influence of this compound on metabolic homeostasis and its direct effects on enzyme function.
Studies on Fatty Acid Desaturation and Elongation Processes (comparative to related cyclic fatty acids)
This compound, a cyclopentenyl fatty acid, undergoes desaturation and elongation processes that are fundamental to its biological activity. These processes, when compared to its structural relatives, chaulmoogric acid and hydnocarpic acid, reveal both similarities and distinct differences that contribute to their unique metabolic fates.
The biosynthesis of cyclopentenyl fatty acids, including this compound, originates from aleprolic acid, which acts as a primer. This is then elongated by the addition of C2 units, a process common to fatty acid synthesis. In the case of this compound, this elongation is followed by a specific desaturation step, introducing a double bond into the fatty acid chain.
Research into the biosynthesis of these unique fatty acids has shown that the enzymes responsible for desaturation and elongation exhibit substrate specificity. While the general machinery for fatty acid metabolism is utilized, the cyclic nature of these fatty acids influences their interaction with key enzymes such as desaturases and elongases.
A comparative analysis of the metabolic pathways of these cyclic fatty acids is crucial for understanding their distinct biological roles. The presence and position of the double bond in this compound, which is absent in chaulmoogric and hydnocarpic acids, significantly alters its physicochemical properties and, consequently, its interaction with metabolic enzymes.
| Feature | This compound | Chaulmoogric Acid | Hydnocarpic Acid |
| Structure | Cyclopentenyl ring with an unsaturated fatty acid chain | Cyclopentenyl ring with a saturated fatty acid chain | Cyclopentenyl ring with a saturated fatty acid chain |
| Key Biosynthetic Precursor | Aleprolic acid | Aleprolic acid | Aleprolic acid |
| Desaturation | Undergoes desaturation to introduce a double bond | Does not undergo this specific desaturation | Does not undergo this specific desaturation |
| Elongation | Subject to chain elongation | Subject to chain elongation | Subject to chain elongation |
Impact on Lipid Turnover and Associated Metabolic Cycles
The unique structure of this compound influences its incorporation into and turnover within cellular lipid pools, thereby affecting associated metabolic cycles. Unlike common saturated and unsaturated fatty acids, the presence of the cyclopentenyl ring introduces a structural perturbation that can alter membrane fluidity and lipid packing.
Studies on the assimilation of related cyclopentenyl fatty acids, such as chaulmoogric acid, into the complex lipids of certain organisms have demonstrated their integration into cellular phospholipids and triacylglycerols. This incorporation can impact the physical properties of cellular membranes and lipid droplets. While direct studies on this compound's impact on lipid turnover are limited, it is hypothesized that its distinct structure would similarly influence these processes.
The metabolism of this compound is intertwined with the central pathways of fatty acid metabolism. Once incorporated into cellular lipids, it becomes a substrate for lipases, releasing the fatty acid for subsequent metabolic processes, including beta-oxidation for energy production. However, the cyclic structure may necessitate modifications to the standard beta-oxidation pathway.
Future Directions and Emerging Research Avenues
Exploration of Novel Biosynthetic Pathways and Enzymes
The biosynthesis of common fatty acids, which typically begins with acetyl-CoA, is well-documented. libretexts.org However, gorlic acid and other cyclopentenyl fatty acids (CFAs) are believed to be formed through a more unusual route. The proposed pathway starts with the amino acid cyclopentenylglycine, which undergoes transamination and oxidative decarboxylation to form aleprolic acid (cyclopent-2-ene-1-carboxylic acid). researchgate.netagriculturejournals.cz This molecule then acts as a unique starter unit for chain elongation by fatty acid synthase (FAS) systems, eventually leading to the formation of this compound and its counterparts. agriculturejournals.cz
A primary future direction is the definitive identification and characterization of the specific enzymes that catalyze this distinct pathway. While general enzyme classes like transaminases and decarboxylases are implicated, the exact proteins responsible in CFA-producing plants remain unknown. researchgate.net Key research goals include:
Identifying the full enzymatic cascade: This involves isolating and characterizing the specific transaminases, decarboxylases, elongases, and desaturases that recognize and process cyclopentenyl-containing substrates.
Investigating substrate specificity: Understanding why these enzymes preferentially use cyclopentenyl precursors over more common starter units like acetyl-CoA is crucial.
Comparative genomics and transcriptomics: Comparing gene expression in CFA-producing plants (e.g., Hydnocarpus wightiana) with non-producing relatives could reveal candidate genes involved in the pathway.
The study of how flavor precursors are synthesized in plants like garlic, which involves specialized enzymes such as γ-glutamyl transpeptidases, provides a model for how unique metabolic pathways can be uncovered. oup.comfrontiersin.org Applying similar discovery strategies to CFA-producing plants will be essential for fully mapping the biosynthesis of this compound.
Development of Advanced Analytical and High-Throughput Screening Platforms
The accurate analysis and screening of this compound are fundamental to advancing research. Given its presence in complex lipid mixtures, sophisticated analytical techniques are required for its isolation and characterization.
Advanced Analytical Platforms Future research will focus on enhancing the precision, speed, and sensitivity of analytical methods. Combined chromatographic procedures have proven effective, and future work will likely build upon these foundations. nih.govresearchgate.net
| Analytical Technique | Application to this compound Analysis | Future Development |
| Silver Ion HPLC | Separates fatty acids based on the number, geometry, and position of double bonds, effectively isolating this compound from other saturated and unsaturated fatty acids. nih.govresearchgate.net | Development of columns with improved selectivity for cyclic structures; integration with other detection methods. |
| Capillary Gas Chromatography (GC) | Provides high-resolution separation of volatile fatty acid derivatives (e.g., methyl esters). nih.govresearchgate.net | Optimization of temperature programs and column chemistries for better separation of CFA isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the structural identification of this compound, often after derivatization to picolinyl esters or pyrrolidides to stabilize the molecule and provide clear fragmentation patterns. nih.govresearchgate.netresearchgate.net | Application of high-resolution MS for unambiguous elemental composition determination and differentiation from close isomers. |
| LC-QTOF-MS/MS | A powerful technique used for characterizing phenolic compounds, which could be adapted for this compound to provide high-sensitivity detection and structural elucidation in a single run. plos.org | Method development and validation for quantitative analysis of this compound and its metabolites in biological samples. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the unique chemical shifts associated with the cyclopentene (B43876) ring, confirming the identity of this compound. aocs.org | Use of advanced 2D-NMR techniques to study the conformation and interactions of this compound with biological targets. |
High-Throughput Screening (HTS) Platforms High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds to identify those with a specific biological activity. biorxiv.orgilsl.br Given the historical use of this compound-containing oils against leprosy, a key future direction is the development of HTS assays to discover new antimicrobial agents. internationaltextbookofleprosy.orgscialert.net This could involve:
Phenotypic Screens: Developing automated assays that measure the inhibition of Mycobacterium leprae growth (or a suitable surrogate) in response to libraries of compounds, including this compound derivatives. biorxiv.orginternationaltextbookofleprosy.org
Target-Based Screens: Once a specific molecular target of this compound is identified (e.g., a bacterial enzyme), HTS assays can be designed to find other molecules that inhibit that same target. researchgate.net
Repurposing Screens: Screening existing libraries of approved drugs, like the one that identified the anti-leprosy drug clofazimine (B1669197) for other indications, could be used to find new uses for this compound or compounds with a similar mechanism. plos.orgresearchgate.netnih.gov
Deeper Mechanistic Elucidation of Biological Roles at the Molecular Level
While this compound and related CFAs are known to possess anti-inflammatory and antimicrobial properties, the precise molecular mechanisms behind these effects are not well understood. researchgate.netnih.gov A significant area of future research is to pinpoint the direct molecular targets and signaling pathways modulated by this compound.
The antimicrobial activity, particularly against M. leprae, is a primary focus. One promising hypothesis is that CFAs may interfere with bacterial fatty acid biosynthesis. researchgate.netnih.gov The enzyme enoyl-acyl carrier protein reductase (FabI), essential for this pathway in bacteria, is a known target for other fatty acids and represents a plausible target for this compound. researchgate.net
The anti-inflammatory effects observed in studies with CFA-containing oils suggest an interaction with inflammatory pathways. researchgate.netvulcanchem.com Future investigations should explore whether this compound modulates key inflammatory enzyme systems, such as:
Cyclooxygenases (COX)
Lipoxygenases (LOX)
These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators. acs.org Determining if this compound acts as an inhibitor or a modulator within this cascade is a critical research question. The actions of other fatty acids, such as butyrate, which influences cellular processes through G-protein coupled receptors (e.g., FFAR2, HCA2) and histone deacetylase (HDAC) inhibition, provide a framework for exploring the potentially complex signaling roles of this compound. wikipedia.org
Bioengineering and Synthetic Biology Approaches for Sustainable Production
The natural plant sources of this compound are often not viable for large-scale, sustainable production. researchgate.netresearchgate.net Metabolic engineering and synthetic biology offer a promising alternative by programming microorganisms to produce these valuable, unusual fatty acids from simple feedstocks. nih.govfrontiersin.orgresearchgate.net The oleaginous yeast Yarrowia lipolytica and the bacterium Escherichia coli are powerful host organisms that have been successfully engineered to produce a variety of fatty acids and their derivatives. researchgate.netfrontiersin.orgmdpi.comnih.gov
The future bio-based production of this compound will likely follow a multi-step strategy:
Gene Discovery: The foundational step is the identification of all the genes in the this compound biosynthetic pathway from a native plant source (as outlined in section 6.1).
Pathway Reconstruction: These newly discovered genes would be introduced into a microbial host like Y. lipolytica, which is known for its high capacity for lipid production. researchgate.netfrontiersin.org
Metabolic Pathway Optimization: To maximize yield, the host's metabolism would be rewired using synthetic biology tools like CRISPR/Cas9. nih.gov This involves upregulating the supply of precursors (e.g., propionyl-CoA or other starter units) and blocking competing pathways that drain carbon away from this compound synthesis. frontiersin.org
Fermentation Process Development: The engineered microbial strain would be grown in large-scale bioreactors, with optimization of fermentation conditions to achieve economically viable titers and productivity.
This approach would not only provide a sustainable and reliable source of this compound but also enable the production of novel, non-natural CFA derivatives by combining genes from different organisms. researchgate.net
Comparative Pharmacological and Biochemical Studies with Synthetic Analogues and Derivatives
To fully understand the therapeutic potential of this compound and to develop improved molecules, it is essential to conduct comparative studies with synthetic analogues. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish structure-activity relationships (SAR). nih.gov This knowledge is critical for designing new compounds with enhanced potency, selectivity, or improved pharmacological properties.
Future research in this area should involve the chemical synthesis of a library of this compound analogues with targeted modifications.
| Structural Modification | Rationale / Research Question |
| Alkyl Chain Length | Does increasing or decreasing the 13-carbon chain affect biological activity and cell permeability? |
| Side-Chain Double Bond | How does shifting the position or changing the stereochemistry (cis/trans) of the C6 double bond impact target binding and efficacy? |
| Cyclopentenyl Ring | What is the effect of saturating the double bond within the ring (creating a cyclopentyl ring) or adding substituents to the ring? nih.gov |
| Carboxylic Acid Group | Can activity be modulated by converting the acid to various esters (e.g., methyl, ethyl) or amides? ilsl.brgoogle.com |
These synthetic analogues would then be subjected to the biological and biochemical assays developed (e.g., antimicrobial, anti-inflammatory, enzyme inhibition) and compared directly with this compound. Studies on derivatives of the related chaulmoogric acid have already shown that modifications, such as saturation of the ring, can retain biological activity, providing a basis for this approach. nih.gov This systematic exploration will be instrumental in transforming this compound from a historical remedy into a lead compound for modern drug discovery.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Gorlic acid in laboratory settings, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, such as esterification or cyclization. Key variables include solvent choice (polar vs. non-polar), temperature control (e.g., reflux conditions), and catalyst selection (e.g., acid/base catalysis). Yield optimization requires kinetic and thermodynamic analysis, monitored via TLC or HPLC .
- Data Validation : Reproducibility demands strict adherence to protocols, with characterization via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Cross-reference spectral data with literature to confirm purity .
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its molecular configuration?
- Techniques : X-ray crystallography provides definitive structural confirmation. Complementary methods include:
- NMR : Assign peaks for protons and carbons in distinct environments (e.g., aromatic vs. aliphatic regions).
- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula .
Q. What are the key physicochemical properties of this compound (e.g., solubility, pKa) relevant to its behavior in experimental systems?
- Experimental Design : Measure solubility in solvents (water, DMSO, ethanol) via gravimetric analysis. Determine pKa using potentiometric titration or UV-Vis spectroscopy.
- Contradictions : Address discrepancies in literature-reported values by standardizing measurement conditions (temperature, ionic strength) .
Advanced Research Questions
Q. How do discrepancies in reported spectroscopic data for this compound impact structural validation, and what reconciliation strategies are recommended?
- Root Causes : Variations may arise from impurities, solvent effects, or instrument calibration.
- Resolution :
Replicate experiments under identical conditions.
Use deuterated solvents for NMR to eliminate interference.
Validate with orthogonal techniques (e.g., XRD if NMR is inconclusive) .
Q. What mechanistic insights explain this compound’s bioactivity in pharmacological assays, and how can in vitro models be optimized for reliability?
- Assay Design : Use cell-based assays (e.g., cytotoxicity via MTT assay) with controls for false positives (e.g., solvent-only controls).
- Dose-Response Analysis : Fit data to sigmoidal curves (Hill equation) to determine IC₅₀ values. Validate via enzyme inhibition studies (e.g., fluorescence-based kinetics) .
Q. What computational approaches are effective in predicting this compound’s reactivity or interaction with biological targets?
- Methods :
- Molecular Docking : Simulate ligand-protein interactions (e.g., AutoDock Vina).
- MD Simulations : Assess binding stability over time (e.g., GROMACS).
- QSAR Models : Corrogate structural features with activity data .
Q. How can researchers resolve contradictions in the literature regarding this compound’s stability under varying environmental conditions?
- Experimental Framework :
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months).
Monitor degradation via HPLC-MS to identify breakdown products.
Use Arrhenius equations to extrapolate shelf-life .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument settings) in supplementary materials .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
- Data Presentation : Use tables for comparative spectral data (e.g., NMR shifts) and figures for mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
